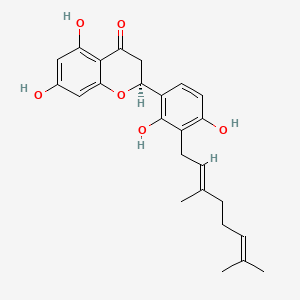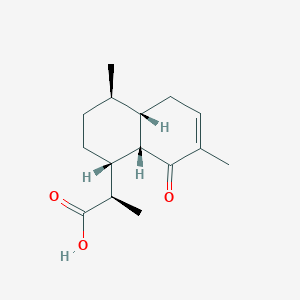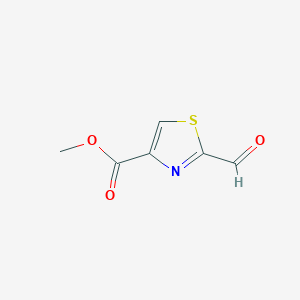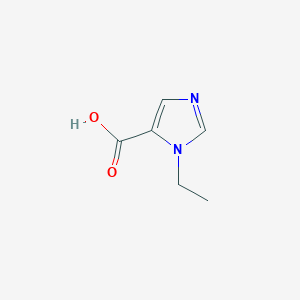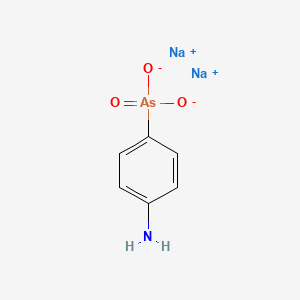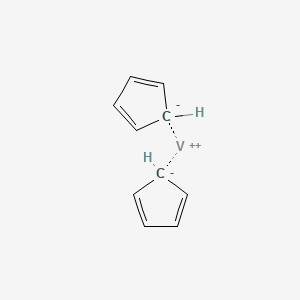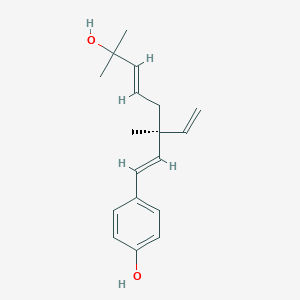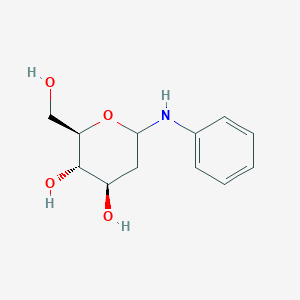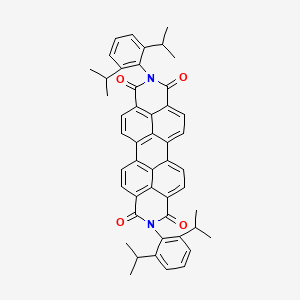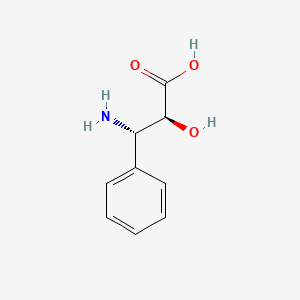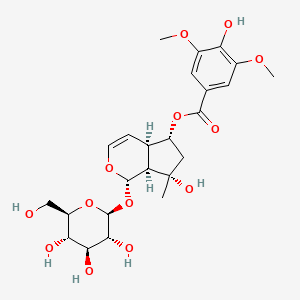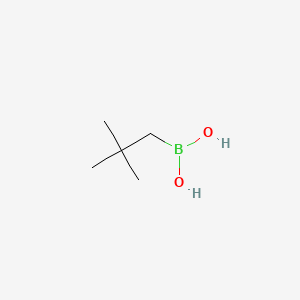
Neopentylboronic acid
Overview
Description
Neopentylboronic acid, also known as 2,2-Dimethylpropylboronic acid, is an organoboron compound with the molecular formula C5H13BO2. It is a boronic acid derivative characterized by a boron atom bonded to a neopentyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
- Its primary target is the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming process .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Neopentylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of aryl- and alkenylboronic acids with palladium (II) complexes, forming a palladium-carbon bond . This compound interacts with various enzymes and proteins, including palladium complexes, to facilitate this reaction. The nature of these interactions involves the migration of aryl and alkenyl groups from the boronic acid to the palladium complex, which is a fundamental step in the catalytic cycle of the reaction .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, leading to changes in cell function. For instance, this compound can modulate the activity of enzymes involved in the Suzuki-Miyaura reaction, thereby influencing the overall metabolic flux within the cell . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium complexes in the Suzuki-Miyaura reaction. This interaction leads to the formation of a palladium-carbon bond through the transmetalation process . This compound binds to the palladium complex, facilitating the transfer of aryl and alkenyl groups to the palladium center. This process is crucial for the catalytic cycle of the reaction and is influenced by the presence of hydroxide ions (OH-) which affect the pathways of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish with prolonged exposure to certain conditions . These temporal effects are important to consider when using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to cellular structures and functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the Suzuki-Miyaura reaction. It interacts with enzymes and cofactors involved in these pathways, influencing the overall metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its effectiveness in biochemical reactions, as it facilitates the transfer of aryl and alkenyl groups to palladium complexes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments, enhancing its effectiveness in biochemical reactions. The transport and distribution of this compound are essential for its activity and function within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right place at the right time to facilitate the desired reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylboronic acid can be synthesized through hydroboration reactions, where a boron-hydrogen bond is added across an alkene or alkyne. This process is generally rapid and allows for the formation of the corresponding alkylborane . Another common method involves the reaction of neopentyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Neopentylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Alcohols and alkanes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
Neopentylboronic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Isopropylboronic acid
Comparison: Neopentylboronic acid is unique due to its neopentyl group, which provides steric hindrance and enhances stability. This makes it particularly useful in reactions requiring high selectivity and stability. Compared to phenylboronic acid and methylboronic acid, this compound offers better performance in certain cross-coupling reactions due to its bulkier structure .
Properties
IUPAC Name |
2,2-dimethylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPOZKMTAGEGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584920 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701261-35-0 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


